![molecular formula C23H24O2 B14755724 7,11-Diphenylspiro[5.5]undecane-1,9-dione CAS No. 1521-72-8](/img/structure/B14755724.png)
7,11-Diphenylspiro[5.5]undecane-1,9-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,11-Diphenylspiro[5.5]undecane-1,9-dione is a spiro compound characterized by a unique structure where two phenyl groups are attached to a spiro[5.5]undecane skeleton. This compound is notable for its intriguing conformational and configurational properties, making it a subject of interest in various fields of chemical research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7,11-Diphenylspiro[5.5]undecane-1,9-dione typically involves a double Michael condensation reaction. This process includes the reaction of 1,5-bisaryl-1,4-pentadien-3-one with cyclohexanone in the presence of a phase-transfer catalyst under ultrasound irradiation. The reaction is carried out in a dichloromethane-water mixture, yielding the desired product in 51-96% yields over 3-12 hours .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis, such as optimization of reaction conditions and use of efficient catalysts, would apply to its production.
Analyse Des Réactions Chimiques
Types of Reactions
7,11-Diphenylspiro[5.5]undecane-1,9-dione undergoes various chemical reactions, including:
Bromination: This reaction involves the addition of bromine to the compound, leading to the formation of bridged acetal and ether products.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific details on these reactions are less documented.
Common Reagents and Conditions
Bromination: Typically carried out in dichloromethane as the solvent.
Oxidation and Reduction: Standard oxidizing and reducing agents can be used, depending on the desired transformation.
Major Products
Bridged Acetal and Ether: Formed during the bromination of this compound.
Applications De Recherche Scientifique
7,11-Diphenylspiro[5.5]undecane-1,9-dione has several applications in scientific research:
Chemistry: Used as a model compound to study spiro compound stereochemistry and conformational behavior.
Biology and Medicine:
Industry: May be used in the synthesis of advanced materials and as a precursor for other complex organic compounds.
Mécanisme D'action
The mechanism of action of 7,11-Diphenylspiro[5.5]undecane-1,9-dione involves its interaction with various molecular targets, depending on the specific application. For instance, in bromination reactions, the proximity effect plays a significant role, leading to the formation of bridged acetal and ether products . The compound’s unique spiro structure also influences its reactivity and interaction with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Spiro[5.5]undecane Derivatives: Compounds with similar spiro structures, such as those containing 1,3-dioxane, 1,3-dithiane, or 1,3-oxathiane rings.
Bis(1,3-oxathiane) Spiranes: Exhibiting similar stereochemistry and conformational properties.
Uniqueness
7,11-Diphenylspiro[5.5]undecane-1,9-dione is unique due to its specific substitution pattern and the presence of two phenyl groups, which significantly influence its chemical behavior and applications.
Propriétés
Numéro CAS |
1521-72-8 |
|---|---|
Formule moléculaire |
C23H24O2 |
Poids moléculaire |
332.4 g/mol |
Nom IUPAC |
1,5-diphenylspiro[5.5]undecane-3,11-dione |
InChI |
InChI=1S/C23H24O2/c24-19-15-20(17-9-3-1-4-10-17)23(14-8-7-13-22(23)25)21(16-19)18-11-5-2-6-12-18/h1-6,9-12,20-21H,7-8,13-16H2 |
Clé InChI |
OPNBDOGDEHAZOE-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2(C(CC(=O)CC2C3=CC=CC=C3)C4=CC=CC=C4)C(=O)C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S,4S,5S,9S,10R,13R)-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B14755643.png)
![(4R,4'R)-2,2'-(1,3-Dihydro-2H-inden-2-ylidene)bis[4,5-dihydro-4-tert-butyloxazole]](/img/structure/B14755654.png)

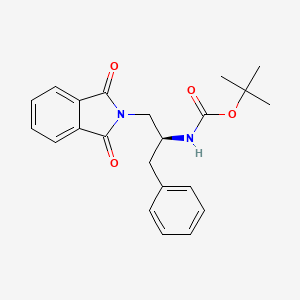
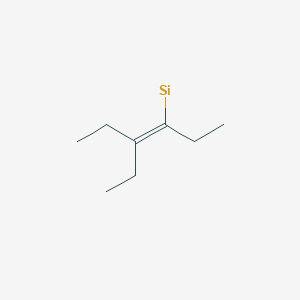

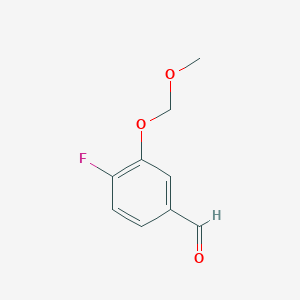

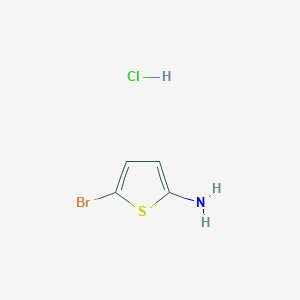
![Pyrazolo[3,4-c]pyrazole](/img/structure/B14755706.png)
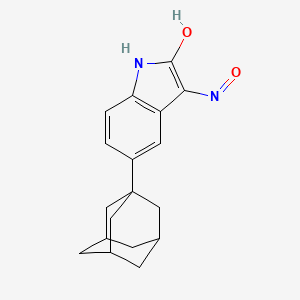
![L-Glutamic acid,N-[(phenylmethoxy)carbonyl]-,1,5-bis(1,1-dimethylethyl)ester](/img/structure/B14755726.png)
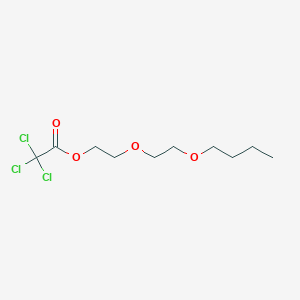
![2,3-Dithiaspiro[4.5]decane](/img/structure/B14755741.png)
